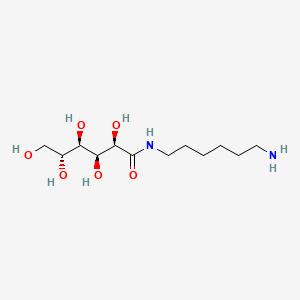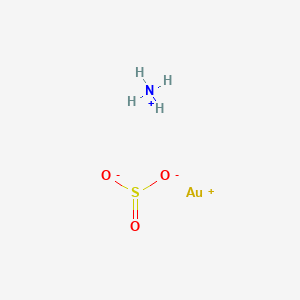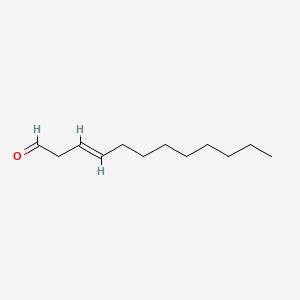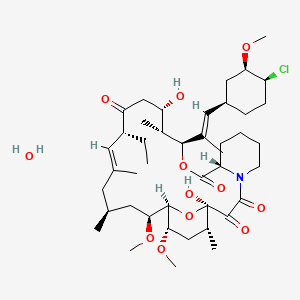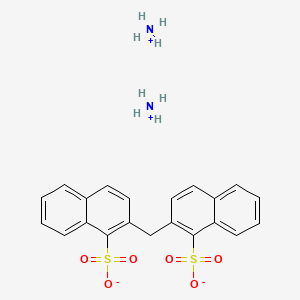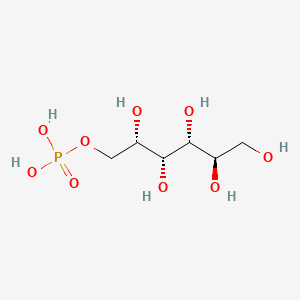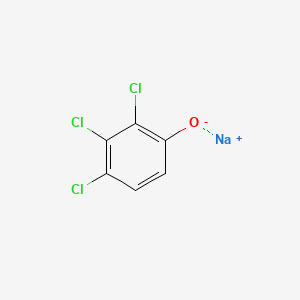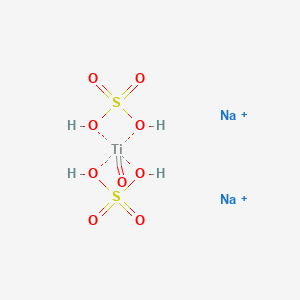
Disodium oxodisulphatotitanate(2-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium oxodisulphatotitanate(2-) is a chemical compound with the molecular formula H4Na2O9S2Ti+2 It is a complex inorganic compound that contains titanium, sulfur, sodium, and oxygen
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of disodium oxodisulphatotitanate(2-) typically involves the reaction of titanium dioxide (TiO2) with sodium sulfate (Na2SO4) under specific conditions. The reaction is carried out at high temperatures to facilitate the formation of the desired compound. The general reaction can be represented as: [ \text{TiO}_2 + \text{Na}_2\text{SO}_4 \rightarrow \text{Na}_2\text{TiO(SO}_4\text{)}_2 ]
Industrial Production Methods: In industrial settings, the production of disodium oxodisulphatotitanate(2-) may involve more complex procedures, including the use of specialized reactors and controlled environments to ensure the purity and yield of the compound. The exact methods can vary depending on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions: Disodium oxodisulphatotitanate(2-) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under certain conditions, leading to the formation of higher oxidation state products.
Reduction: It can also be reduced, typically using reducing agents such as hydrogen or carbon monoxide.
Substitution: The compound can participate in substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, ozone, and peroxides.
Reduction: Reducing agents such as hydrogen gas, carbon monoxide, or metal hydrides are often used.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed: The products of these reactions can vary widely based on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state titanium compounds, while reduction could produce lower oxidation state species.
Scientific Research Applications
Disodium oxodisulphatotitanate(2-) has several applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of other titanium-based compounds and materials.
Biology: The compound’s unique properties make it a candidate for various biological studies, particularly in understanding metal-sulfur interactions.
Medicine: Research is ongoing into its potential use in medical applications, such as drug delivery systems or imaging agents.
Mechanism of Action
The mechanism by which disodium oxodisulphatotitanate(2-) exerts its effects is primarily through its ability to interact with other chemical species. The titanium center can coordinate with various ligands, facilitating a range of chemical transformations. The sulfur atoms in the compound can also participate in redox reactions, further contributing to its reactivity. The exact molecular targets and pathways can vary depending on the specific application and conditions .
Comparison with Similar Compounds
Disodium Terephthalate: Another disodium compound with applications in energy storage and materials science.
Disodium Sulfate: A simpler sodium sulfate compound used in various industrial processes.
Uniqueness: Disodium oxodisulphatotitanate(2-) is unique due to its combination of titanium and sulfur, which imparts distinct chemical properties not found in simpler sodium or titanium compounds
Properties
CAS No. |
18177-89-4 |
|---|---|
Molecular Formula |
H4Na2O9S2Ti+2 |
Molecular Weight |
306.0 g/mol |
IUPAC Name |
disodium;oxotitanium;sulfuric acid |
InChI |
InChI=1S/2Na.2H2O4S.O.Ti/c;;2*1-5(2,3)4;;/h;;2*(H2,1,2,3,4);;/q2*+1;;;; |
InChI Key |
KAVKQUWIUUJLSG-UHFFFAOYSA-N |
Canonical SMILES |
OS(=O)(=O)O.OS(=O)(=O)O.O=[Ti].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



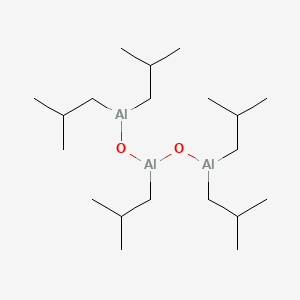



![4-[(Dimethylamino)methyl]-2-methoxy-5-nitroaniline](/img/structure/B12652335.png)
